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molecular formula C12H14O2 B1589163 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 61495-10-1

6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1589163
M. Wt: 190.24 g/mol
InChI Key: XVCLHUXQMUORDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03980699

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'carboxy-1'oxopropyl)-toluene and 2-methoxy-5-(3'-carboxy-1'-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed with hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2-methoxy-4-(3'carboxy-1'oxopropyl)-toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2-methoxy-5-(3'-carboxy-1'-carboxy-1'-oxopropyl)-toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
COC1C=CC=CC=1C.C1(=O)OC(=O)CC1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:21][O:22][C:23]1[CH:28]=[C:27]([C:29](=[O:35])[CH2:30][CH2:31][C:32]([OH:34])=O)[CH:26]=[CH:25][C:24]=1[CH3:36].COC1C=CC(C(CC(O)=O)C(C(O)=O)=O)=CC=1C.[BH4-].[Na+].[H][H].S(=O)(=O)(O)O>[Pd].C1C=CC=CC=1.C(=S)=S>[CH3:36][C:24]1[CH:25]=[C:26]2[C:27](=[CH:28][C:23]=1[O:22][CH3:21])[C:29](=[O:35])[CH2:30][CH2:31][CH2:32]2.[CH3:36][C:24]1[CH:25]=[C:26]2[C:27]([CH2:29][CH2:30][CH2:31][C:32]2=[O:34])=[CH:28][C:23]=1[O:22][CH3:21] |f:2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Seven
Name
2-methoxy-4-(3'carboxy-1'oxopropyl)-toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)C(CCC(=O)O)=O)C
Name
2-methoxy-5-(3'-carboxy-1'-carboxy-1'-oxopropyl)-toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)C(C(=O)C(=O)O)CC(=O)O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 12.2 g
ADDITION
Type
ADDITION
Details
the mixture is poured into 500 g

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2CCCC(C2=CC1OC)=O
Name
Type
product
Smiles
CC1=C(C=C2CCCC(C2=C1)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03980699

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'carboxy-1'oxopropyl)-toluene and 2-methoxy-5-(3'-carboxy-1'-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed with hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2-methoxy-4-(3'carboxy-1'oxopropyl)-toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2-methoxy-5-(3'-carboxy-1'-carboxy-1'-oxopropyl)-toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
COC1C=CC=CC=1C.C1(=O)OC(=O)CC1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:21][O:22][C:23]1[CH:28]=[C:27]([C:29](=[O:35])[CH2:30][CH2:31][C:32]([OH:34])=O)[CH:26]=[CH:25][C:24]=1[CH3:36].COC1C=CC(C(CC(O)=O)C(C(O)=O)=O)=CC=1C.[BH4-].[Na+].[H][H].S(=O)(=O)(O)O>[Pd].C1C=CC=CC=1.C(=S)=S>[CH3:36][C:24]1[CH:25]=[C:26]2[C:27](=[CH:28][C:23]=1[O:22][CH3:21])[C:29](=[O:35])[CH2:30][CH2:31][CH2:32]2.[CH3:36][C:24]1[CH:25]=[C:26]2[C:27]([CH2:29][CH2:30][CH2:31][C:32]2=[O:34])=[CH:28][C:23]=1[O:22][CH3:21] |f:2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Seven
Name
2-methoxy-4-(3'carboxy-1'oxopropyl)-toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)C(CCC(=O)O)=O)C
Name
2-methoxy-5-(3'-carboxy-1'-carboxy-1'-oxopropyl)-toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)C(C(=O)C(=O)O)CC(=O)O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 12.2 g
ADDITION
Type
ADDITION
Details
the mixture is poured into 500 g

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2CCCC(C2=CC1OC)=O
Name
Type
product
Smiles
CC1=C(C=C2CCCC(C2=C1)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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